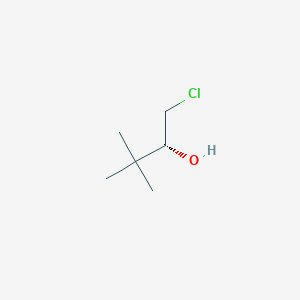
(R)-1-Chloro-3,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-1-Chloro-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-3,3-dimethylbutan-2-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then decomposes to yield the desired product.
Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions typically require the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-Chloro-3,3-dimethylbutan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can help achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Chloro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of ®-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone, ®-3,3-dimethylbutan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form ®-3,3-dimethylbutane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: ®-3,3-dimethylbutan-2-ol.
Oxidation: ®-3,3-dimethylbutan-2-one.
Reduction: ®-3,3-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
®-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of chiral drugs, where its stereochemistry is crucial for the biological activity of the final product.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving chiral alcohols and chlorinated compounds.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-Chloro-3,3-dimethylbutan-2-ol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex molecules. Its reactivity is primarily due to the presence of the chlorine atom and the hydroxyl group, which can undergo substitution, oxidation, and reduction reactions.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or other proteins, where its chiral nature plays a significant role in determining its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of ®-1-Chloro-3,3-dimethylbutan-2-ol, with similar chemical properties but different biological activity due to its opposite stereochemistry.
3-Chloro-3-methylbutan-2-ol: A structurally similar compound with one less methyl group, leading to different reactivity and applications.
1-Chloro-2-propanol: A simpler chlorinated alcohol with different physical and chemical properties.
Uniqueness
®-1-Chloro-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral compounds. Its combination of a chlorine atom and a hydroxyl group also provides versatility in various chemical reactions, making it a useful intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H13ClO |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
(2R)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
RAZKFVKCTUWXHO-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CCl)O |
Kanonische SMILES |
CC(C)(C)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


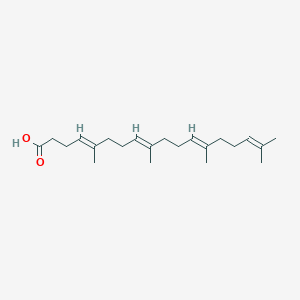

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
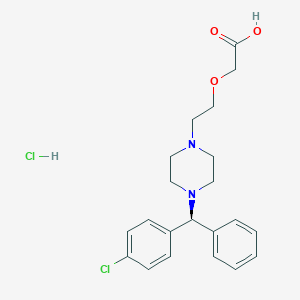
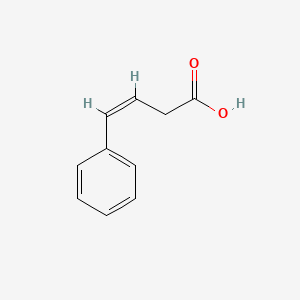
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
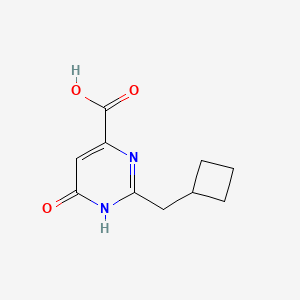
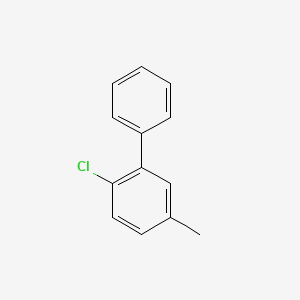
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
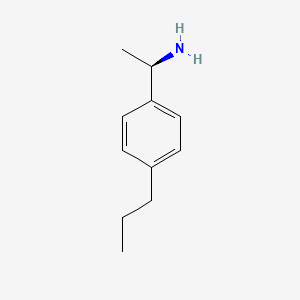
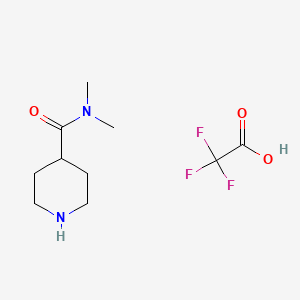
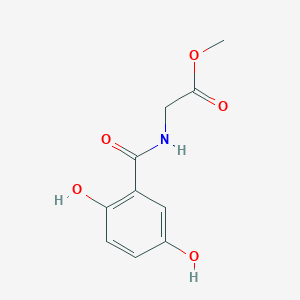
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
